molecular formula C12H19N3O2 B1464603 (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1280560-32-8

(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No. B1464603
CAS RN: 1280560-32-8
M. Wt: 237.3 g/mol
InChI Key: YFMSZHYFMUTESZ-UHFFFAOYSA-N
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Description

This compound is a versatile material used in scientific research. It belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group . Its unique structure offers potential applications in various fields, such as drug synthesis and organic chemistry investigations.


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylpiperidine skeleton, which is a piperidine bound to a phenyl group . This structure is what gives the compound its unique properties and potential applications in various fields.

Scientific Research Applications

Cancer Research

This compound has shown potential as an inhibitor of the Cancer Osaka Thyroid (COT) kinase, which plays a significant role in inflammatory diseases and cancer. The inhibition of COT kinase can lead to the suppression of TNF-alpha production through the MEK, ERK pathway and reduce the production of pro-inflammatory cytokines such as IL-1 beta. This suggests that the compound could be used as an anti-cancer agent .

Rheumatoid Arthritis Treatment

Due to its role in the inhibition of pro-inflammatory cytokines, this compound may also have applications in the treatment of rheumatoid arthritis. By targeting the COT kinase, it could potentially reduce the inflammation and joint damage associated with the disease .

Drug Discovery

The piperidine nucleus, present in this compound, is a common feature in drug discovery, particularly for cancer treatment. Modifications to the piperidine ring, such as the addition of halogen, carboxyl, nitro, or methyl groups, have been shown to increase the cytotoxicity against cancer cells .

In Silico ADMET Analysis

The compound has been subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict its pharmacokinetics and pharmacodynamics properties. This is crucial for understanding its behavior in biological systems and its potential as a therapeutic agent .

Molecular Docking Studies

Molecular docking studies have been conducted to determine the binding affinity of this compound to various biological targets. These studies help in predicting the effectiveness of the compound as a drug and in designing more potent analogs .

Pharmacological Research

The compound’s interaction with tryptase, a major neutral protease present in mast cells, indicates its potential role in innate immunity. Tryptase is involved in the activation-degranulation response of mast cells, which is a critical component of the body’s defense mechanism .

Structure-Activity Relationship (SAR) Analysis

SAR analysis of this compound and its derivatives can provide insights into the relationship between the chemical structure and biological activity. This information is valuable for the rational design of more effective drugs .

Potential Inhibitor of Death Leading Diseases

The compound has been identified as a potential inhibitor against various death leading diseases, which could include a range of conditions from infectious diseases to chronic degenerative diseases. Further research is needed to explore its full potential in this area .

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-11(9(2)17-14-8)12(16)15-5-3-10(7-13)4-6-15/h10H,3-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSZHYFMUTESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
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(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
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(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
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(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Reactant of Route 5
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Reactant of Route 6
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

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